
ビス(トリフルオロメチル)クロロホスフィン
概要
説明
Bis(trifluoromethyl)chlorophosphine is a chemical compound with the molecular formula C2ClF6P. It is a member of the organophosphorus family, characterized by the presence of phosphorus atoms bonded to organic groups. This compound is known for its unique properties, including high reactivity and the presence of trifluoromethyl groups, which contribute to its stability and versatility in various chemical reactions.
科学的研究の応用
Bis(trifluoromethyl)chlorophosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus-containing molecules.
Medicine: Bis(trifluoromethyl)chlorophosphine derivatives are explored for their potential use in drug development and as diagnostic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
Target of Action
Bis(trifluoromethyl)chlorophosphine is a type of tertiary phosphine . Tertiary phosphines are known to be used as ligands in transition metal catalysis and organocatalysis . They interact with various targets, including transition metals and organic compounds, to facilitate chemical reactions .
Mode of Action
Tertiary phosphines, in general, are known to donate electron density to transition metals, forming metal-phosphine complexes . These complexes can then participate in various chemical reactions, acting as catalysts .
Biochemical Pathways
Phosphines are known to participate in a wide range of reactions, including carbon-carbon bond formation, carbon-heteroatom bond formation, and various types of catalytic reactions .
Pharmacokinetics
It’s important to note that the compound’s reactivity with water
Result of Action
As a tertiary phosphine, it is likely to participate in various chemical reactions, acting as a catalyst and facilitating the formation of new chemical bonds .
Action Environment
The action of Bis(trifluoromethyl)chlorophosphine is likely to be influenced by various environmental factors. For instance, its reactivity with water suggests that the presence of moisture could significantly affect its stability and efficacy. Additionally, the compound’s boiling point of 21ºC indicates that it may be volatile at room temperature, which could also influence its stability and action.
準備方法
Synthetic Routes and Reaction Conditions
Bis(trifluoromethyl)chlorophosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of bis(trifluoromethyl)chlorophosphine often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product, which is essential for its use in various applications.
化学反応の分析
Types of Reactions
Bis(trifluoromethyl)chlorophosphine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in bis(trifluoromethyl)chlorophosphine can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new phosphorus-containing compounds.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.
Reduction Reactions: Bis(trifluoromethyl)chlorophosphine can be reduced to form phosphines with lower oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or oxygen for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphines, phosphine oxides, and reduced phosphine derivatives, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
- Chlorodiphenylphosphine
- Tris(trifluoromethyl)phosphine
Uniqueness
Bis(trifluoromethyl)chlorophosphine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions.
特性
IUPAC Name |
chloro-bis(trifluoromethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF6P/c3-10(1(4,5)6)2(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNGGHOLGPULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215318 | |
| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650-52-2 | |
| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



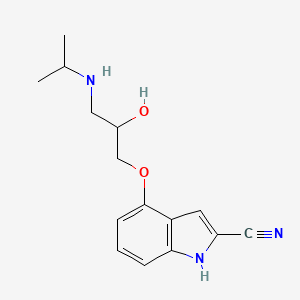
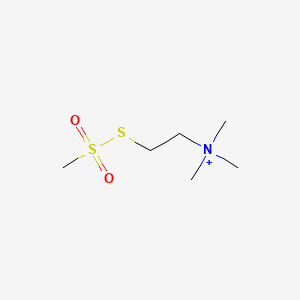
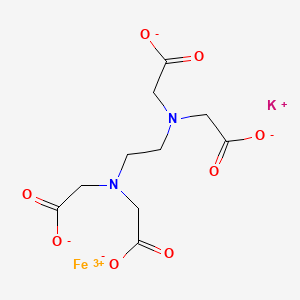



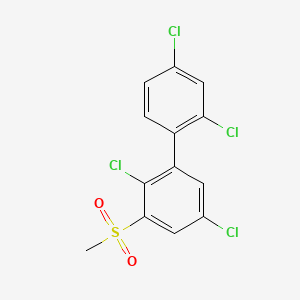
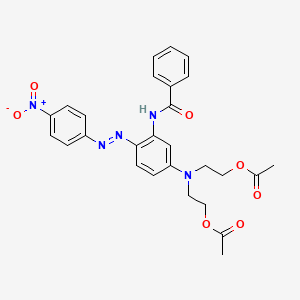
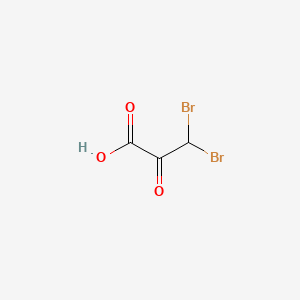

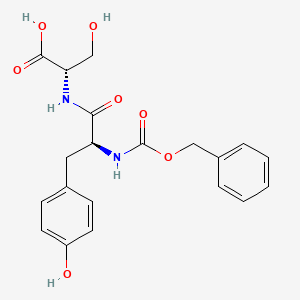
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)
![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)
